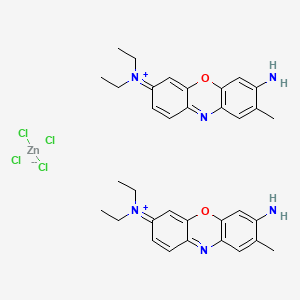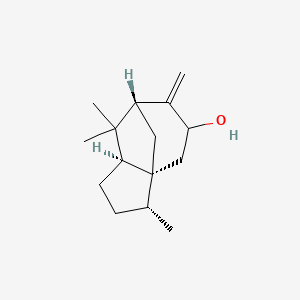
(+)-8(15)-Cedren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cedr-8(15)-en-9-ol is a sesquiterpenoid that is cedr-8(15)-ene substituted by a hydroxy group at position 9. It has a role as a plant metabolite. It is a secondary alcohol, a bridged compound and a cedrane sesquiterpenoid.
Aplicaciones Científicas De Investigación
Quantum Chemistry in Experimental Research
Quantum chemistry, specifically coupled cluster (CC) theory and density functional theory (DFT), is pivotal in understanding molecular structures and reactions. These theories are used to predict outcomes of chemical reactions and interpret molecular structures, which is crucial for experimental research involving complex molecules like "(+)-8(15)-Cedren-9-ol" (Neese, Hansen, Wennmohs, & Grimme, 2009).
Microbial Transformation in Chemical Research
The microbial transformation of compounds similar to "this compound" has been studied using plant pathogenic fungus like Glomerella cingulata. This process involves hydroxylation and dehydration, leading to the formation of various derivatives. Such transformations are significant in chemical research for understanding and developing new chemical entities (Miyazawa, Nankai, & Kameoka, 1995).
Free Radical Reactions in Organic Chemistry
The study of free radical reactions, especially in compounds with a cedrane skeleton similar to "this compound", is crucial in organic chemistry. These reactions lead to the transformation of molecular skeletons, offering insights into reaction mechanisms and the development of new synthetic pathways (Kuo, Lin, & Wang, 1996).
Aroma Components in Food Science
In food science, the study of aroma components, including compounds similar to "this compound", is important for predicting sensory quality. Techniques like genetic algorithms for multiple linear regression models are used to optimize combinations of aroma components in products like black teas (Aishima, Togari, & Leardi, 1996).
Raman Effect in Cedrene Molecules
The Raman effect in cedrene molecules, which are structurally related to "this compound", has been studied to understand molecular vibrations and bonding. This research is fundamental in the field of spectroscopy, aiding in the characterization of organic substances (Matsuno & Han, 1935).
Asymmetric Hydroformylation in Synthetic Chemistry
Asymmetric hydroformylation of terpenes, including derivatives of "this compound", is significant in synthetic chemistry. This process leads to the formation of various aldehydes and involves the use of platinum and rhodium catalysts, contributing to the development of new synthetic methods (Kollár & Bóadi, 1995).
Climate Engineering Research Ethics
In the context of climate engineering, which could involve chemical compounds like "this compound", ethical guidelines are proposed for researchers. These guidelines emphasize respect, beneficence, justice, and minimization principles in empirical research, crucial for responsible scientific inquiry (Morrow, Kopp, & Oppenheimer, 2009).
Environmental Design of Renewable Energy
Research on the environmental design of renewable energy, like hydropower, involves the study of ecological impacts and may include the assessment of chemical compounds like "this compound". This research aims to balance power production with environmental and societal considerations (Harby, Forseth, Bakken, & Ruud, 2017).
Molecular Dynamics in Biomolecular Research
Molecular dynamics simulations, potentially involving molecules like "this compound", are integral in studying biological and chemical systems at the atomistic level. Software like Amber aids in complementing experimental techniques and following complex processes (Salomón-Ferrer, Case, & Walker, 2013).
Capillary Electrochromatography in Separation Science
Capillary electrochromatography (CEC) research, relevant to compounds like "this compound", is utilized in biochemical, pharmaceutical, food, and natural product analysis. Developments in CEC contribute to advancements in separation science, enhancing the analytical capabilities for complex mixtures (Huo & Kok, 2008).
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11+,12?,13+,15-/m1/s1 |
Clave InChI |
DJYWGTBEZVORGE-CVWWDKSYSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C)C(C3)O |
SMILES |
CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |
SMILES canónico |
CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |
Sinónimos |
cedr-8(15)-en-9-ol cedrenol octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


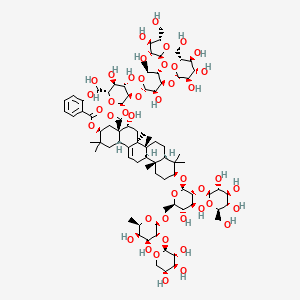
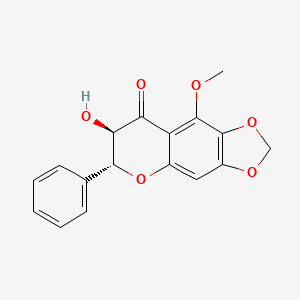
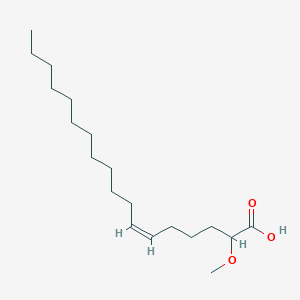
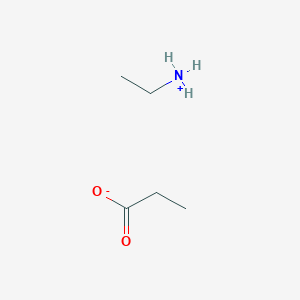

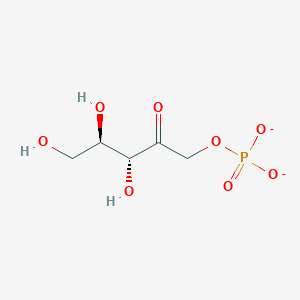
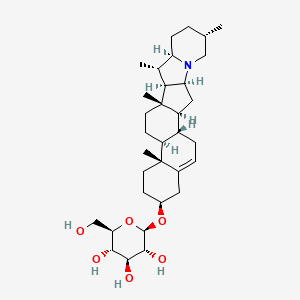


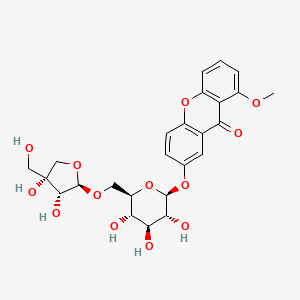
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)
![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)

